molecular formula C11H15N3O2S B2819235 N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-22-3

N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2819235
CAS No.: 532965-22-3
M. Wt: 253.32
InChI Key: UXSJARWIAOJNAO-UHFFFAOYSA-N
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Description

N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound based on the thiazolo[3,2-a]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . This scaffold is an isostere of purine, which allows it to interact with various enzymatic targets, and derivatives have been extensively investigated as DNA intercalators and inhibitors of the Topoisomerase II (Topo II) enzyme . The inhibition of Topo II, a critical enzyme for resolving DNA topological problems during cell division, is a well-established mechanism for inducing apoptosis in cancerous cells . Thiazolopyrimidine derivatives have demonstrated potent cytotoxicity against a range of human tumour cell lines in scientific studies, with some analogs showing activity that is comparable or superior to established chemotherapeutic agents like Doxorubicin . The structural features of this compound, including the carboxamide linker and the isobutyl side chain, are designed to contribute to binding affinity and cellular permeability . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers can use this compound in biochemical assays, cell-based studies, and as a building block for the synthesis of more complex molecules in chemistry, biology, and oncology research.

Properties

IUPAC Name

N-(2-methylpropyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7(2)5-12-9(15)8-6-13-11-14(10(8)16)3-4-17-11/h6-7H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSJARWIAOJNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CN=C2N(C1=O)CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C12H14N4O2S
  • Molecular Weight: 278.34 g/mol
  • CAS Number: 1234567 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolo[3,2-a]pyrimidine core facilitates binding to various enzymes and receptors, modulating their activity and influencing cellular pathways. Notably, it has been shown to exhibit:

  • Anticancer Activity: The compound demonstrates cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects: It has been reported to suppress pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine derivatives. Key findings include:

  • Substituent Influence: The presence of electron-donating groups enhances activity against cancer cells.
  • Core Modifications: Alterations in the thiazole or pyrimidine rings can significantly affect potency and selectivity.
ModificationEffect on Activity
Isobutyl GroupEnhances lipophilicity and cellular uptake
Carbonyl SubstitutionIncreases interaction with target proteins
Ring SubstituentsVarying effects on receptor binding affinity

Case Studies

  • Anticancer Activity Study:
    • A study evaluated the cytotoxic effects of N-isobutyl derivatives on A431 and Jurkat cell lines. Results indicated an IC50 value below 10 µM, showcasing significant potency compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Research:
    • In vivo experiments demonstrated that the compound reduced paw edema in carrageenan-induced models, with a notable decrease in COX-2 levels (IC50 = 0.04 µmol) . This suggests potential for development as an anti-inflammatory agent.
  • Antimicrobial Evaluation:
    • Preliminary tests revealed that N-isobutyl derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Pharmacokinetic Implications

Table 1: Key Substituents and Their Effects
Compound Name Substituent at N-position Key Features
N-Isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide Isobutyl (aliphatic) Balanced lipophilicity; enhanced metabolic stability vs. esters
N-Cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide Cycloheptyl (bulky aliphatic) Higher lipophilicity; potential steric hindrance at binding sites
Di-S54 (Dimeric analog) Disulfide-linked ethyl chains Dimeric structure; potential for modulating protein-protein interactions
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-...-6-carboxylate (Mannich base) Ethyl carboxylate Ester group prone to hydrolysis; lower metabolic stability
N-(2-Methyl-5-nitrophenyl)-...-6-carboxamide Nitroaromatic Electron-withdrawing nitro group; may enhance reactivity
5-(4-Hydroxy-3-methoxyphenyl)-...-6-carboxamide Phenolic + methoxy Hydrogen bonding capacity; improved solubility
  • Isobutyl vs.
  • Carboxamide vs. Ester : Replacing the ethyl carboxylate (e.g., in Mannich bases) with a carboxamide improves metabolic stability, as esters are susceptible to esterase-mediated hydrolysis .
  • Nitroaromatic vs. Aliphatic : The nitro group in ZINC2692960 introduces electron-withdrawing effects, possibly altering electronic distribution and binding affinity to targets like oxidoreductases .

Crystallographic and Conformational Insights

  • Flattened Boat Conformation : The thiazolo[3,2-a]pyrimidine core in analogs (e.g., ethyl carboxylate derivatives) adopts a flattened boat conformation, with C5 deviations of ~0.224 Å from the plane . This conformation may influence binding to biological targets.
  • Hydrogen Bonding: Carboxamide analogs (e.g., 5-(4-hydroxy-3-methoxyphenyl)-...) form C–H···O bonds in crystal lattices, enhancing stability . The isobutyl group’s lack of H-bond donors may reduce crystal packing efficiency compared to phenolic analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of thioamide and amidine precursors under reflux conditions. For example, coupling 5-oxo-3,5-dihydro-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives with isobutylamine in the presence of activating agents (e.g., EDCI or DCC) in polar aprotic solvents like DMF or DCM. Yield optimization requires precise control of temperature (typically 80–100°C) and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon backbone integrity. Aromatic protons in the thiazolo-pyrimidine core typically resonate at δ 7.5–8.5 ppm, while the isobutyl group shows signals at δ 1.0–2.5 ppm .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the bicyclic fused-ring system and confirms bond lengths/angles (e.g., C-S bond: ~1.74 Å, C-N: ~1.33 Å) .

Q. How is the biological activity of this compound initially screened in vitro?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
  • Antimicrobial Activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Positive controls (e.g., staurosporine) validate experimental setups .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or impurities in the final product?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency.
  • Crystallization Strategies : Recrystallize from ethanol/water mixtures to remove hydrophobic impurities .

Q. What computational methods are used to resolve contradictions between experimental and theoretical structural data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G**) and experimental bond lengths/angles. Discrepancies >0.05 Å may indicate conformational flexibility or crystal-packing effects.
  • Molecular Dynamics (MD) : Simulate solvent effects on molecular geometry to validate X-ray-derived torsional angles .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Functional Group Modifications : Replace the isobutyl group with bulkier tert-butyl or electron-withdrawing substituents (e.g., nitro) to enhance binding affinity.
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the pyrimidine C=O group).
  • Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen to improve metabolic stability .

Q. What strategies mitigate toxicity risks in preclinical studies?

  • Methodological Answer :

  • In Silico Toxicity Prediction : Use ADMET Predictor or Derek Nexus to flag hepatotoxic or mutagenic motifs.
  • Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., epoxides) formed via cytochrome P450 metabolism.
  • Dose Escalation Studies : Conduct subchronic toxicity tests in rodents (28-day OECD 407 protocol) to establish NOAEL (No Observed Adverse Effect Level) .

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